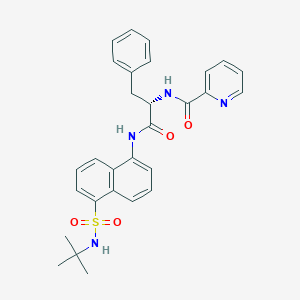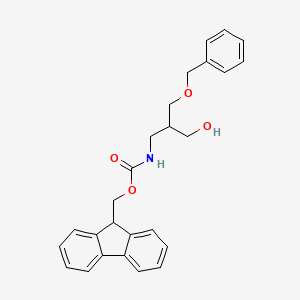
Ethyl 3-(2-bromoethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-bromoethoxy)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound contains a bromine atom, which makes it a valuable intermediate in organic synthesis due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-bromoethoxy)propanoate can be synthesized through the reaction of ethyl 3-hydroxypropanoate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in ethyl 3-(2-bromoethoxy)propanoate can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Carboxylic acids and alcohols are the primary products of hydrolysis.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-bromoethoxy)propanoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: The compound is used in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-bromoethoxy)propanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed under appropriate conditions. These reactions enable the compound to participate in various synthetic pathways .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with a pleasant odor used in flavoring agents.
Uniqueness: Ethyl 3-(2-bromoethoxy)propanoate is unique due to the presence of the bromine atom, which imparts higher reactivity compared to other esters. This makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H13BrO3 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
ethyl 3-(2-bromoethoxy)propanoate |
InChI |
InChI=1S/C7H13BrO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6H2,1H3 |
Clave InChI |
GPFBYSXOULSHSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


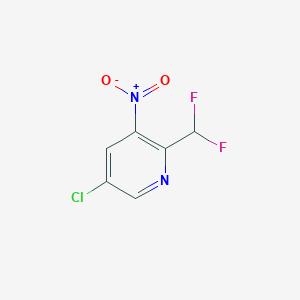
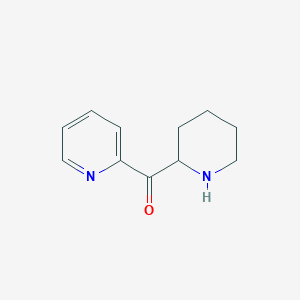
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
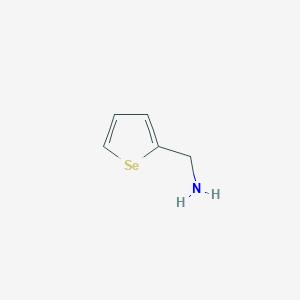
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
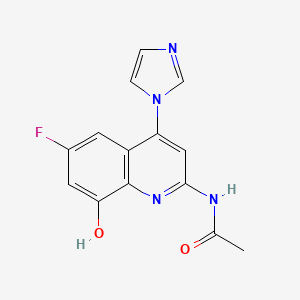
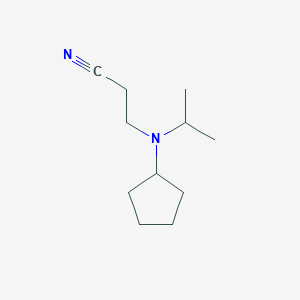

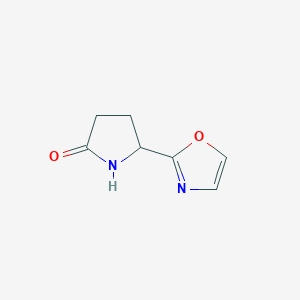
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

